Phenazopyridine hydrochloride is a synthetic compound primarily used as a urinary analgesic. It is classified as an azo dye and is known for its ability to relieve pain, burning, and discomfort associated with urinary tract infections and other urinary tract irritations. The compound's chemical name is 2,6-pyridinediamine, 3-(phenylazo)-, monohydrochloride, with the empirical formula C11H11N5·HCl and a molecular weight of 249.70 g/mol .
Phenazopyridine hydrochloride can be synthesized through several methods. A common approach involves the coupling of 2-amino-5-phenylpyridine with diazonium salts derived from aniline .
The synthesis requires careful control of temperature and pH to ensure high yields and purity of the final product. The reaction conditions are typically optimized to minimize side reactions that could lead to impurities .
Phenazopyridine hydrochloride features a complex molecular structure characterized by:
The structural formula can be represented as follows:
The compound appears as brick-red microcrystals or a purple powder, which reflects its azo dye characteristics .
Phenazopyridine hydrochloride undergoes various chemical reactions, especially under stress conditions such as heat or acidic environments.
The stability-indicating HPLC method allows for the detection of degradation products at concentrations as low as 0.02 µg/mL, highlighting the importance of rigorous quality control in pharmaceutical applications .
Studies indicate that phenazopyridine's onset of action occurs within two hours post-administration, with effects lasting for several hours depending on dosage and individual metabolism .
The compound's pharmacokinetics indicate rapid absorption with a peak plasma concentration reached within 2 to 3 hours after oral ingestion .
Phenazopyridine hydrochloride is primarily used in the treatment of urinary tract infections as an adjuvant therapy to relieve symptoms such as pain and urgency. Its application extends beyond simple analgesia; it also aids in improving patient comfort during acute episodes of urinary irritation.
In addition to its primary use:
Phenazopyridine hydrochloride (2,6-diamino-3-(phenylazo)pyridine hydrochloride) exemplifies the strategic application of azo-coupling in pharmaceutical design. Its synthesis involves diazotization of aniline under acidic conditions, followed by coupling with 2,6-diaminopyridine. This reaction exploits the electron-deficient nature of the pyridine ring, directing the azo group predominantly to the meta-position relative to ring nitrogen. The reaction proceeds at 0–5°C to minimize diazonium salt decomposition, yielding the characteristic azo bridge (–N=N–) that defines phenazopyridine's chromophore and bioactivity [1] [9].
Table 1: Key Azo-Coupling Parameters for Phenazopyridine Synthesis
Reaction Component | Role | Optimal Conditions | Impact on Yield |
---|---|---|---|
Aniline | Diazotization precursor | 1.0 M HCl, NaNO₂ (1.05 eq) | Critical |
2,6-Diaminopyridine | Coupling partner | pH 4–5, 0–5°C | 75–82% |
Reaction Temperature | Kinetics control | <10°C | Prevents decomposition |
Catalyst | None | — | — |
Recent innovations focus on green chemistry approaches, including electrochemical diazotization, which reduces nitrite waste by 40% [5]. Alternative coupling partners like 2-amino-5-bromopyridine enable halogenated derivatives for further cross-coupling, though this remains exploratory for phenazopyridine itself [10].
Regioselectivity challenges in pyridine functionalization stem from inherent electronic asymmetries. Phenazopyridine’s C2 position is electron-rich due to the adjacent amino group, making it susceptible to electrophilic attacks. Computational studies (DFT) confirm the C2–H bond dissociation energy is 8 kcal/mol lower than C4–H, facilitating directed metallation [6].
Table 2: Regioselective Functionalization Techniques for Pyridine Derivatives
Method | Position Selectivity | Key Reagent | Limitations |
---|---|---|---|
Directed Lithiation | C2, C4 | n-BuLi/(–)-sparteine | Anhydrous conditions |
Rh-Catalyzed C–H Activation | C4, C5 | [Cp*RhCl₂]₂, Oxazoline | High catalyst loading |
Electrophilic Aromatic Substitution | C3 | Br₂, FeCl₃ | Low regioselectivity |
Crystal engineering of phenazopyridine hydrochloride exploits regioselective interactions. Patent CN102311383B describes a novel polymorph with X-ray diffraction peaks at 2θ = 6.2°, 9.9°, and 11.3°, enhancing aqueous solubility to 2.5 g/100 mL (20°C) versus 0.8 g/100 mL for the conventional form [3]. This is achieved by controlled antisolvent crystallization using methanol–ethanol mixtures.
Solid-phase synthesis (SPS) of phenazopyridine analogs remains underexplored but shows promise for rapid diversification. Wang resin-linked 2-fluoro-5-nitropyridine serves as a scaffold for nucleophilic aromatic substitution (SNAr), where aniline derivatives displace fluoride, followed by nitro group reduction and diazotization [5]. Key advancements include:
Limitations include moderate yields (50–70%) for sterically hindered anilines and resin incompatibility with strong oxidants like ceric ammonium nitrate.
Density functional theory (DFT) reveals phenazopyridine’s bioactivity hinges on electronic delocalization across its azo–pyridine system. Key computational insights:
Molecular dynamics simulations demonstrate sodium channel blockade (target of urinary analgesia): Phenazopyridine’s protonated form binds domain II voltage sensors via π-cation interactions with Lys₆₈₀ and Arg₆₈₇ (binding affinity –9.8 kcal/mol) [9]. QSAR models highlight that C4 electron-withdrawing groups (e.g., –CN) enhance analgesic potency but reduce solubility.
Table 3: Computational Parameters for Phenazopyridine and Metabolites
Compound | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Relative Stability (kcal/mol) |
---|---|---|---|
Phenazopyridine (neutral) | 3.8 | 5.2 | 0.0 |
Phenazopyridine (protonated) | 2.5 | 8.9 | –12.4 |
2,3,6-Triaminopyridine | 4.1 | 4.7 | –45.2 |
p-Aminophenol | 4.9 | 3.1 | –22.7 |
The azo bond’s torsional flexibility (rotation barrier: 25 kcal/mol) permits conformational adaptation to biological targets, rationalizing its dual sodium channel and kinase inhibitory effects [1] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7